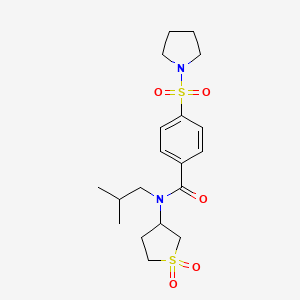
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H28N2O5S2 and its molecular weight is 428.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C19H28N2O6S2
- Molecular Weight : 444.56 g/mol
- CAS Number : 874787-76-5
The compound features a tetrahydrothiophene ring, an isobutyl group, and a pyrrolidinylsulfonyl moiety, contributing to its unique biological activities.
This compound primarily functions as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . This activation leads to the opening of these ion channels, allowing potassium ions to flow into the cells, which modulates cellular excitability and neurotransmitter release.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that activation of GIRK channels can reduce excitotoxicity in neuronal cells, potentially offering therapeutic benefits in conditions like stroke and neurodegenerative diseases .
2. Cardiovascular Implications
The modulation of GIRK channels also has implications for cardiovascular health. By influencing cardiac myocyte excitability, this compound may play a role in managing arrhythmias and other cardiac disorders.
Case Studies
A series of studies have explored the effects of similar compounds on various biological systems:
Potential Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Neurological Disorders : Potential treatment for conditions like epilepsy and stroke.
- Cardiovascular Diseases : Possible use in managing arrhythmias and heart failure.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S2/c1-15(2)13-21(17-9-12-27(23,24)14-17)19(22)16-5-7-18(8-6-16)28(25,26)20-10-3-4-11-20/h5-8,15,17H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSKZLZZDXBAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














